molecular formula C17H17N5O4 B4324492 N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea

N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea

Cat. No.: B4324492
M. Wt: 355.3 g/mol
InChI Key: HBWJUFOHYPPAQC-UHFFFAOYSA-N
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Description

N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a phthalimide moiety, and a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with hydrazine to form the oxadiazole ring. Finally, the oxadiazole intermediate is coupled with phenyl isocyanate to form the desired phenylurea compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide variety of substituted phenylurea and oxadiazole derivatives .

Scientific Research Applications

N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea involves its interaction with specific molecular targets. The oxadiazole ring and phenylurea moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalimide derivatives and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N’-phenylurea apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,2,5-oxadiazol-3-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-15-11-8-4-5-9-12(11)16(24)22(15)14-13(20-26-21-14)19-17(25)18-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H2,18,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWJUFOHYPPAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=NON=C3NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea
Reactant of Route 2
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea
Reactant of Route 3
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]-N'-phenylurea

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